(Z)-ethyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Description

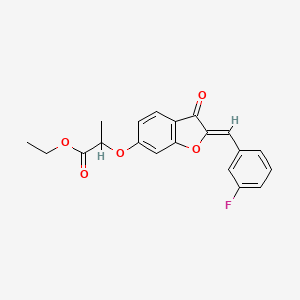

The compound (Z)-ethyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a benzofuran derivative featuring a Z-configured 3-fluorobenzylidene substituent at position 2 and an ethyl propanoate ester at position 6 of the benzofuran core. Its structure combines a dihydrobenzofuran scaffold with a fluorinated aromatic moiety, which may confer unique electronic and steric properties.

Properties

IUPAC Name |

ethyl 2-[[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FO5/c1-3-24-20(23)12(2)25-15-7-8-16-17(11-15)26-18(19(16)22)10-13-5-4-6-14(21)9-13/h4-12H,3H2,1-2H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROSOHFEKKTKPA-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)F)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)F)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylidene Group

3-Fluoro vs. 3-Chloro Substitution

Replacing the 3-fluorobenzylidene group with a 3-chlorobenzylidene moiety (e.g., 2-{[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoic acid, ) introduces a larger, more electronegative chlorine atom. Additionally, the carboxylic acid group in this analog (vs. the ethyl ester in the target compound) enhances hydrophilicity, reducing membrane permeability but improving solubility .

3-Fluoro vs. 3-Methoxy Substitution

The 3-methoxybenzylidene analog (e.g., [(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate, ) replaces fluorine with an electron-donating methoxy group. However, the methoxy group’s bulkiness may reduce conformational flexibility, impacting binding kinetics. The propionate ester in this compound also differs from the ethyl propanoate in the target molecule, influencing metabolic stability .

3,4-Dimethoxy Substitution

The 3,4-dimethoxybenzylidene derivative (e.g., [(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate, ) introduces two methoxy groups, further increasing electron density and steric hindrance. Such structural changes may alter bioavailability and interaction with cytochrome P450 enzymes .

Ester Group Modifications

Ethyl vs. Methyl Ester

The methyl ester analog (methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, ) differs only in the ester group (methyl vs. ethyl).

Propanoate vs. Cinnamate Ester

The cinnamate ester in the 3,4-dimethoxy analog () introduces a conjugated double bond, increasing rigidity and UV absorbance. This structural feature may enhance stability against enzymatic degradation but reduce solubility compared to the ethyl propanoate group .

Substituent Position and Functional Group Effects

Ether vs. Alkoxy Modifications

The compound in , (2Z)-2-[(3-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one, replaces the ethoxy propanoate with a 2-methylprop-2-enoxy group. This allyl ether introduces unsaturation, which may increase reactivity toward electrophilic agents or metabolic oxidation.

Key Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Table 2: NMR Chemical Shift Comparisons (Regions A and B, )

| Compound | Region A (δ 39–44 ppm) | Region B (δ 29–36 ppm) | Inference |

|---|---|---|---|

| Target Compound | 6.85–7.10 | 4.25–4.50 | Fluorine-induced deshielding |

| 3-Chloro Analog | 6.90–7.15 | 4.30–4.55 | Chlorine’s larger size shifts peaks upfield |

| Methyl Ester Analog | 6.80–7.05 | 4.20–4.45 | Minimal ester group impact on core |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.